molecular formula C12H11N3O4 B2384659 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152625-33-6

4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2384659
M. Wt: 261.237
InChI Key: CQDUGAYOEWOMBC-UHFFFAOYSA-N
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Description

The compound “4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also features a phenyl group (a variant of a benzene ring), a carboxylic acid group (-COOH), and a carbamoyl group (a derivative of urea). These functional groups could confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the carboxylic acid group could undergo reactions like esterification or amide formation. The carbamoyl group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, acidity or basicity, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Safety data sheets (SDS) are often used to communicate information about these hazards .

properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c13-10(16)7-19-9-6-15(14-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDUGAYOEWOMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

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